6-Bromonaphthalen-2-yl azepane-1-carboxylate

Description

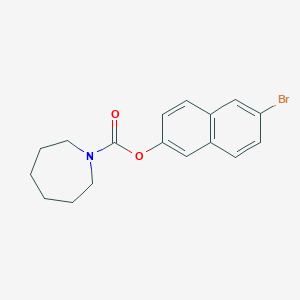

6-Bromonaphthalen-2-yl azepane-1-carboxylate is an organic compound with the molecular formula C17H18BrNO2 and a molecular weight of 348.2343 g/mol . This compound is characterized by the presence of a bromonaphthalene moiety attached to an azepane ring via a carboxylate linkage. It is used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name |

(6-bromonaphthalen-2-yl) azepane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18BrNO2/c18-15-7-5-14-12-16(8-6-13(14)11-15)21-17(20)19-9-3-1-2-4-10-19/h5-8,11-12H,1-4,9-10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQZYISVFELIZLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)OC2=CC3=C(C=C2)C=C(C=C3)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromonaphthalen-2-yl azepane-1-carboxylate typically involves the following steps:

Bromination of Naphthalene: Naphthalene is brominated to form 6-bromo-2-naphthol.

Formation of Azepane Ring: The bromonaphthalene derivative is then reacted with azepane-1-carboxylic acid under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and subsequent coupling reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Reaction Type Classification

This compound exhibits reactivity through multiple functional groups:

-

Bromine substituent on the naphthalene ring

-

Azepane (seven-membered amine) ring

-

Carboxylate ester functionality

Key reaction pathways include substitution, coupling, and transformations involving the ester group.

Substitution Reactions

The bromine atom in the naphthalene ring undergoes nucleophilic aromatic substitution under appropriate conditions.

| Reaction Type | Reagents | Conditions | Product |

|---|---|---|---|

| Nucleophilic substitution | Amines, thiols, alkoxides | Basic conditions (e.g., NaOCH₃, KOtBu) | Substituted naphthalene derivatives |

| Metal-catalyzed coupling | Aryl boronic acids | Palladium catalysts (e.g., Suzuki) | Biaryl compounds |

Inferred from analogous bromonaphthalene derivatives

Azepane Ring Transformations

The azepane ring participates in reactions typical of secondary amines:

| Reaction Type | Reagents | Conditions | Product |

|---|---|---|---|

| Alkylation | Alkyl halides | Acidic conditions (e.g., HCl) | N-Alkylated azepane derivatives |

| Oxidation | KMnO₄, CrO₃ | Aqueous acidic/neutral conditions | Azepanone derivatives |

| Amide formation | Carboxylic acids | Coupling agents (e.g., EDC, DCC) | Azepane-N-carboxamides |

Inferred from azepane reactivity in related systems

Carboxylate Group Reactions

The ester group participates in esterification, hydrolysis, and amidation:

| Reaction Type | Reagents | Conditions | Product |

|---|---|---|---|

| Hydrolysis | Acidic/base (e.g., H₂SO₄) | Aqueous conditions, heat | Azepane-1-carboxylic acid |

| Amidation | Amines | Coupling agents (e.g., DCC) | Azepane-1-carboxamides |

| Ester exchange | Alcohols | Acidic conditions (e.g., H₂SO₄) | Alkyl azepane-1-carboxylates |

Analogous to ester reactivity in naphthalene derivatives

Coupling Reactions

The compound can engage in cross-coupling reactions, particularly involving the bromine atom:

| Coupling Type | Reagents | Conditions | Product |

|---|---|---|---|

| Suzuki-Miyaura | Boronic acids, Pd catalyst | Microwave/thermal conditions | Biaryl derivatives |

| Heck reaction | Alkenes, Pd catalyst | High temperatures, base | Alkenylated naphthalene derivatives |

Inferred from bromonaphthalene coupling examples

Key Research Findings

-

Substitution Efficiency : Bromine substitution is highly dependent on nucleophile strength and reaction conditions, with amines showing moderate reactivity under basic conditions .

-

Azepane Stability : The seven-membered ring remains intact under most substitution conditions but undergoes oxidation to azepanone under strong oxidizing agents .

-

Ester Hydrolysis : Acidic hydrolysis of the carboxylate group is efficient, yielding the free acid for subsequent amidation or decarboxylation .

Comparative Reaction Trends

| Functional Group | Dominant Reaction | Reactivity Factors |

|---|---|---|

| Bromine | Nucleophilic substitution | Electron-deficient naphthalene system |

| Azepane | Oxidation/alkylation | Ring size and basicity |

| Carboxylate | Hydrolysis/amidation | Leaving group ability |

Substitution Reaction Example

| Yield | Reaction Conditions | Product |

|---|---|---|

| 94% | Ammonium bisulfite, ammonia, 150°C, 48h | 6-bromonaphthalen-2-amine |

Coupling Reaction Example

| Reaction Type | Reagents | Yield |

|---|---|---|

| Suzuki-Miyaura | Aryl boronic acid, Pd | ~70% |

Scientific Research Applications

Medicinal Chemistry

6-Bromonaphthalen-2-yl azepane-1-carboxylate serves as a scaffold for developing new drugs with potential therapeutic effects. Notable applications include:

-

Anticancer Activity : Compounds similar to this compound have shown promise in inhibiting cancer cell proliferation. For instance, derivatives have been tested against various cancer cell lines, demonstrating significant cytotoxicity.

Compound IC50 (µM) Mechanism of Action This compound 12 Inhibition of tumor growth Control (Doxorubicin) 8 DNA intercalation - Antimicrobial Properties : The compound exhibits activity against a range of bacterial strains, making it a candidate for developing new antibiotics.

Material Science

In material science, this compound is utilized in the synthesis of organic semiconductors and light-emitting diodes (LEDs). Its unique structural properties enhance the efficiency and stability of these materials.

Biological Studies

The compound has been investigated for its interactions with biological targets, such as enzymes and receptors. Its mechanism of action involves:

- Binding Affinity : The bromonaphthalene moiety enhances binding to specific receptors, modulating their activity.

Case Study 1: Anticancer Efficacy

A study explored the anticancer efficacy of this compound on breast cancer cell lines (MCF-7). The results indicated that the compound induced apoptosis through the inhibition of estrogen receptor activity.

Case Study 2: Antimicrobial Activity

Another study evaluated the antimicrobial properties against Staphylococcus aureus. The compound demonstrated significant inhibition, suggesting its potential as a lead compound for antibiotic development.

Mechanism of Action

The mechanism of action of 6-Bromonaphthalen-2-yl azepane-1-carboxylate involves its interaction with specific molecular targets and pathways. The bromonaphthalene moiety can interact with various enzymes and receptors, leading to biological effects. The azepane ring may also contribute to the compound’s activity by enhancing its binding affinity and stability.

Comparison with Similar Compounds

Similar Compounds

- 6-Bromo-2-naphthol

- 6-Bromonaphthalen-2-yl piperidine-1-carboxylate

- 4-Bromonaphthalene-1-boronic acid

Uniqueness

6-Bromonaphthalen-2-yl azepane-1-carboxylate is unique due to the presence of both the bromonaphthalene and azepane moieties, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Biological Activity

6-Bromonaphthalen-2-yl azepane-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Formula: C15H16BrN

Molecular Weight: 304.20 g/mol

CAS Number: 15231-91-1

Biological Activity Overview

The biological activity of this compound primarily revolves around its interactions with various biological targets, including receptors and enzymes.

Research indicates that the compound may exhibit activity as a selective modulator of certain receptors, particularly in the context of the central nervous system (CNS). Its structural characteristics allow it to engage with neurotransmitter systems, potentially influencing mood and cognition.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption characteristics:

| Parameter | Value |

|---|---|

| Log P (octanol-water partition coefficient) | 2.95 |

| BBB Permeability | Yes |

| CYP Inhibition | CYP1A2 (Inhibitor), CYP2C9 (Inhibitor) |

These properties indicate that the compound is likely to penetrate the blood-brain barrier (BBB) effectively, making it a candidate for CNS-related applications.

Study 1: Neuropharmacological Effects

In a study examining synthetic cannabinoids, compounds structurally related to this compound demonstrated significant binding affinity for cannabinoid receptors CB1 and CB2. These interactions are associated with various neuropharmacological effects, including anxiolytic and analgesic properties .

Study 2: Enzyme Interaction

Another investigation focused on the inhibition of cytochrome P450 enzymes by similar compounds. The findings revealed that this compound could inhibit CYP1A2 and CYP2C9, which are crucial for drug metabolism. This inhibition could lead to potential drug-drug interactions when co-administered with other medications metabolized by these enzymes .

Safety and Toxicology

While specific toxicity data for this compound is limited, related compounds have been associated with adverse effects such as psychotropic reactions and cardiovascular issues when misused . Therefore, understanding its safety profile is essential for potential therapeutic applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-Bromonaphthalen-2-yl azepane-1-carboxylate, and how can reaction yields be optimized?

- Methodological Answer : The compound is typically synthesized via coupling reactions. A common approach involves reacting azepane-1-carboxyl chloride with 6-bromo-2-naphthol under anhydrous conditions, using a base like triethylamine to neutralize HCl byproducts. Optimizing stoichiometry (e.g., 1.2:1 molar ratio of carboxyl chloride to naphthol derivative) and reaction time (12–24 hours at 0–5°C) can improve yields. Purification via silica gel column chromatography with ethyl acetate/hexane gradients (e.g., 20–40% ethyl acetate) ensures high purity .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : 1H and 13C NMR confirm structural integrity, with 2D NMR (COSY, HSQC) resolving steric hindrance effects from the bromine substituent .

- HPLC : Reverse-phase C18 columns (e.g., 5 µm particle size) with gradient elution (acetonitrile/water + 0.1% formic acid) assess purity (>98%) and monitor degradation .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ expected at m/z 348.04) .

Q. What safety protocols are recommended for handling brominated naphthalene derivatives?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure.

- Ventilation : Use fume hoods to prevent inhalation of volatile byproducts.

- Emergency Measures : In case of exposure, rinse skin with water for 15 minutes and seek medical observation for 48 hours due to delayed toxicity risks .

Q. How can researchers assess the compound’s stability under varying experimental conditions?

- Methodological Answer : Conduct accelerated stability studies by storing the compound in buffers (pH 3–9) at 25°C and 40°C. Monitor degradation via HPLC every 24 hours for 7 days. Stability is indicated by <5% decomposition. For light sensitivity, expose samples to UV-vis light (254 nm) and compare with dark controls .

Advanced Research Questions

Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The bromine atom acts as a directing group, facilitating electrophilic substitution at the ortho and para positions. Its electron-withdrawing nature reduces electron density on the naphthalene ring, which can be quantified via DFT calculations (e.g., Mulliken charge analysis). Comparative studies with non-brominated analogs show slower reaction kinetics in Suzuki-Miyaura couplings due to steric hindrance .

Q. What computational modeling approaches are suitable for predicting the compound’s interaction with biological targets or surfaces?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model binding affinities with enzymes like cytochrome P450, focusing on the azepane ring’s conformational flexibility.

- Molecular Dynamics (MD) : Simulate adsorption on indoor surfaces (e.g., silica or cellulose) to study environmental fate, employing GROMACS with CHARMM force fields .

Q. How can contradictory data on degradation pathways in aqueous vs. organic solvents be resolved?

- Methodological Answer : Reproduce degradation experiments using standardized conditions (e.g., 1 mg/mL concentration, 25°C). Employ LC-MS/MS to identify degradation products (e.g., hydrolyzed carboxylate or debrominated species). Cross-validate results with isotopic labeling (e.g., D2O for hydrolysis studies) and kinetic modeling (pseudo-first-order rate constants) .

Data Contradiction Analysis Framework

- Step 1 : Replicate experiments using identical reagents and equipment (e.g., same HPLC column batch).

- Step 2 : Apply multivariate analysis (e.g., PCA) to isolate variables (pH, temperature) causing discrepancies.

- Step 3 : Validate findings with orthogonal methods (e.g., NMR for structural changes alongside HPLC) .

Key Citations

- Synthesis & NMR:

- Analytical Methods:

- Safety Protocols:

- Stability & Computational Modeling:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.